5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole
Overview
Description
5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of cyclohexylsulfinyl and fluorophenyl groups further enhances its chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole typically involves the reaction of cyclohexylsulfinyl chloride with 4-fluorophenylhydrazine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The thiadiazole ring is formed through a cyclization reaction, which is facilitated by the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. The presence of the fluorophenyl group enhances its binding affinity to target proteins, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclohexylsulfonyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-(4-Fluorophenyl)-1,2,3-thiadiazole: Lacks the cyclohexylsulfinyl group.
5-(Cyclohexylthio)-4-(4-fluorophenyl)-1,2,3-thiadiazole: Contains a thio group instead of a sulfinyl group.
Uniqueness
The presence of both cyclohexylsulfinyl and fluorophenyl groups in 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole makes it unique compared to similar compounds. These groups enhance its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-cyclohexylsulfinyl-4-(4-fluorophenyl)thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS2/c15-11-8-6-10(7-9-11)13-14(19-17-16-13)20(18)12-4-2-1-3-5-12/h6-9,12H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMBOPNVFQMMEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)C2=C(N=NS2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901190388 | |
Record name | 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901190388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338408-88-1 | |
Record name | 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338408-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901190388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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